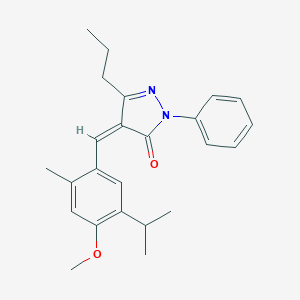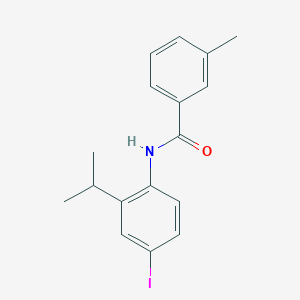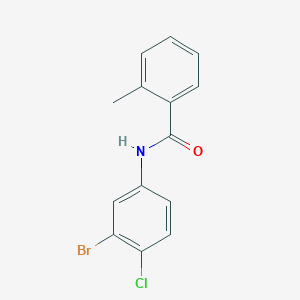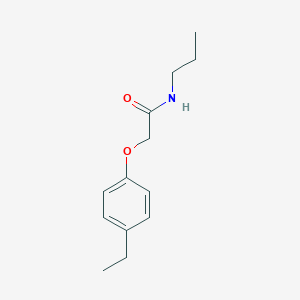![molecular formula C22H26ClFN2O3S B297431 N-cycloheptyl-2-{N-[(2-fluorophenyl)methyl]-4-chlorobenzenesulfonamido}acetamide](/img/structure/B297431.png)
N-cycloheptyl-2-{N-[(2-fluorophenyl)methyl]-4-chlorobenzenesulfonamido}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide involves multiple steps, typically starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the chlorophenylsulfonyl intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the fluorobenzyl group: The intermediate is then reacted with 2-fluorobenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Cycloheptylacetamide formation: Finally, the product is reacted with cycloheptylamine under suitable conditions to yield 2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Des Réactions Chimiques
2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure the desired reaction pathway.
Applications De Recherche Scientifique
2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action include binding to the active site of enzymes, altering receptor conformation, and modulating signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide include:
2-[(4-chlorophenyl)sulfonylamino]-N-(2-furylmethyl)acetamide: This compound has a similar structure but with a furylmethyl group instead of a cycloheptyl group.
2-[(4-chlorophenyl)sulfonylamino]-N-(2-phenylethyl)acetamide: This compound features a phenylethyl group in place of the cycloheptyl group.
The uniqueness of 2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C22H26ClFN2O3S |
|---|---|
Poids moléculaire |
453 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]-N-cycloheptylacetamide |
InChI |
InChI=1S/C22H26ClFN2O3S/c23-18-11-13-20(14-12-18)30(28,29)26(15-17-7-5-6-10-21(17)24)16-22(27)25-19-8-3-1-2-4-9-19/h5-7,10-14,19H,1-4,8-9,15-16H2,(H,25,27) |
Clé InChI |
WNBMGKZRANWYDG-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)CN(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1CCCC(CC1)NC(=O)CN(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B297349.png)
![4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297350.png)
![2-({4-bromo-2-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B297351.png)
![2-({5-bromo-2-methoxy-4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B297352.png)

![4-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297356.png)
![ethyl 2-chloro-5-[8-(diphenylmethylidene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate](/img/structure/B297358.png)
![3-[(2-Ethoxy-1-naphthyl)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B297359.png)
![(Z)-2-((4-((7-(2-chlorophenyl)-9-oxo-5H-benzo[h]thiazolo[2,3-b]quinazolin-10(6H,7H,9H)-ylidene)methyl)-2-ethoxyphenoxy)methyl)benzonitrile](/img/structure/B297360.png)
![(10Z)-7-(4-fluorophenyl)-10-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B297362.png)
![7-(4-bromophenyl)-10-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B297364.png)



